2-(4-Fluoro-phenyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride
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Overview
Description
2-(4-Fluoro-phenyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride is a heterocyclic compound that features a pyrrolo[3,4-d]pyrimidine core with a 4-fluorophenyl substituent. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluoro-phenyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride typically involves the formation of the pyrrolo[3,4-d]pyrimidine core followed by the introduction of the 4-fluorophenyl group. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 4-fluoroaniline with a suitable pyrimidine precursor under acidic conditions can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound often involve optimized reaction conditions to maximize yield and purity. These methods may include the use of high-pressure reactors and continuous flow systems to ensure consistent production. The choice of solvents, catalysts, and purification techniques are critical factors in the industrial synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluoro-phenyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding quinones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-(4-Fluoro-phenyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2-(4-Fluoro-phenyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt critical biological pathways, leading to therapeutic effects such as the inhibition of cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chloro-phenyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride
- 2-(4-Methyl-phenyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride
- 2-(4-Methoxy-phenyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride
Uniqueness
The presence of the fluorine atom in 2-(4-Fluoro-phenyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride imparts unique electronic properties, making it more lipophilic and potentially enhancing its ability to cross cell membranes. This can result in improved bioavailability and efficacy compared to its analogs .
Properties
IUPAC Name |
2-(4-fluorophenyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FN3.ClH/c13-10-3-1-8(2-4-10)12-15-6-9-5-14-7-11(9)16-12;/h1-4,6,14H,5,7H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYOYMTDNZJOPBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CN=C(N=C2CN1)C3=CC=C(C=C3)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClFN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1951441-05-6 |
Source
|
Record name | 5H-Pyrrolo[3,4-d]pyrimidine, 2-(4-fluorophenyl)-6,7-dihydro-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1951441-05-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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